molecular formula C17H17N3O3 B12228686 5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12228686
M. Wt: 311.33 g/mol
InChI Key: FLROFVWFEFZXNI-UHFFFAOYSA-N
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Description

5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of oxazole and pyrrole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrrole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-phenyl-oxazole, share some structural similarities and may exhibit similar biological activities.

    Pyrrole Derivatives: Compounds like 2,5-dimethylpyrrole also share structural features and may have comparable reactivity.

Uniqueness

What sets 5-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its unique combination of oxazole and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H17N3O3/c1-11-7-13(23-18-11)8-19-9-14-15(10-19)17(22)20(16(14)21)12-5-3-2-4-6-12/h2-7,14-15H,8-10H2,1H3

InChI Key

FLROFVWFEFZXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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